4-Butoxy-2,5-difluorobenzoic acid
Description
4-Butoxy-2,5-difluorobenzoic acid (CAS: 2624417-01-0) is a halogenated benzoic acid derivative featuring a butoxy substituent at the para position and fluorine atoms at the 2- and 5-positions of the aromatic ring. Its structure combines electron-withdrawing fluorine atoms with an electron-donating butoxy group, creating unique electronic and steric properties that distinguish it from other benzoic acid derivatives.
Properties
Molecular Formula |
C11H12F2O3 |
|---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
4-butoxy-2,5-difluorobenzoic acid |
InChI |
InChI=1S/C11H12F2O3/c1-2-3-4-16-10-6-8(12)7(11(14)15)5-9(10)13/h5-6H,2-4H2,1H3,(H,14,15) |
InChI Key |
YIOGNTYBPBLSGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C(=C1)F)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-butoxybenzoic acid with fluorinating agents under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 4-Butoxy-2,5-difluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The benzoic acid moiety can participate in redox reactions, altering the oxidation state of the compound.
Common Reagents and Conditions:
Substitution: Reagents such as halogenating agents or nucleophiles can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while oxidation and reduction can lead to different oxidation states of the benzoic acid core .
Scientific Research Applications
4-Butoxy-2,5-difluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-Butoxy-2,5-difluorobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs with Halogen and Alkoxy Substitutions
The following table summarizes key structural analogs and their properties:
*Calculated based on molecular formula.
Key Observations:
- Chlorine and bromine analogs exhibit higher melting points (e.g., 154–157°C for 4-Chloro-2,5-difluorobenzoic acid) due to stronger intermolecular halogen bonding . Benzyloxy-substituted analogs (e.g., 4-Benzyloxy-3,5-difluorobenzoic acid) have higher molar masses and are utilized in specialized polymer applications due to aromatic π-π interactions .
Reactivity in Organic Synthesis :
- The electron-withdrawing fluorine atoms in all analogs enhance the acidity of the carboxylic acid group (pKa ~2–3), facilitating deprotonation in coupling reactions .
- Bromo-substituted derivatives (e.g., 2-Bromo-4,5-difluorobenzoic acid) are preferred for Suzuki-Miyaura cross-coupling reactions due to bromine’s superior leaving-group ability compared to alkoxy groups .
- Butoxy-substituted variants may serve as precursors for ether-cleavage reactions or alkylation processes, though their discontinued status limits practical use .
Applications :
- Pharmaceutical Intermediates : Bromo- and chloro-substituted analogs are widely used in drug synthesis (e.g., benzoxazole derivatives) .
- Material Science : Alkoxy-substituted compounds (e.g., 4-(2,5-Dihexyloxyphenyl)benzoic acid) form hydrogen-bonded dimers in crystal lattices, relevant for designing organic semiconductors .
Biological Activity
4-Butoxy-2,5-difluorobenzoic acid is an aromatic compound characterized by a butoxy group and two fluorine atoms on the benzene ring. Its unique structure imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Chemical Formula : C11H12F2O3
- Molecular Weight : Approximately 232.21 g/mol
- Functional Groups : Carboxylic acid and butoxy group
The presence of the butoxy group enhances lipophilicity, facilitating cellular uptake, while the fluorine atoms contribute to strong hydrogen bonding interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The fluorine atoms enhance the compound's ability to form stable complexes with target proteins, modulating their activity. Preliminary studies suggest that this compound may act as a biochemical probe in metabolic pathways, particularly in cancer research where altered glycolytic processes are prevalent.
Biological Activity Overview
Case Studies and Research Findings
-
Glycolysis Inhibition in Cancer Cells
- A study evaluated the effects of halogenated derivatives similar to this compound on hexokinase activity in glioblastoma multiforme (GBM) cells. The findings indicated that fluorinated compounds exhibited potent cytotoxic effects, particularly under hypoxic conditions. These compounds were more effective than traditional glycolysis inhibitors like 2-deoxy-D-glucose (2-DG), suggesting a promising avenue for cancer therapy focused on metabolic pathways .
-
Antimicrobial Properties
- Research into the antimicrobial activity of derivatives containing the butoxy group revealed moderate effectiveness against Staphylococcus epidermidis and Candida albicans. The structure-activity relationship indicated that modifications at the benzene ring could enhance antibacterial properties, highlighting the potential for developing new antimicrobial agents based on this scaffold .
-
Molecular Docking Studies
- Molecular docking studies have been conducted to elucidate the binding affinities of this compound with various enzymes involved in metabolic pathways. These studies suggest that the compound can effectively interact with key targets such as topoisomerase IV and dihydrofolate reductase, indicating its potential as a lead compound for further drug development .
Future Directions
Given its unique properties, further research is warranted to explore:
- The full range of biological activities and mechanisms of action.
- Structure-activity relationships to optimize efficacy and reduce toxicity.
- Clinical applications in targeted therapies for metabolic disorders and cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
